molecular formula C22H21ClN6 B600980 Losartan Imidazo[1,5-b]isoquinoline Impurity CAS No. 165276-38-0

Losartan Imidazo[1,5-b]isoquinoline Impurity

Cat. No.: B600980
CAS No.: 165276-38-0
M. Wt: 404.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan Imidazo[1,5-b]isoquinoline Impurity is a chemical compound with the molecular formula C22H21ClN6 and a molecular weight of 404.895 g/mol This compound is known for its unique structure, which includes an imidazo[1,5-b]isoquinoline core, a tetrazole ring, and a butyl chain

Preparation Methods

The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several steps. One common synthetic route includes the following steps :

    Formation of the Imidazo[1,5-b]isoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-b]isoquinoline core.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a reaction with azide compounds under specific conditions.

    Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Losartan Imidazo[1,5-b]isoquinoline Impurity undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Losartan Imidazo[1,5-b]isoquinoline Impurity has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Losartan Imidazo[1,5-b]isoquinoline Impurity can be compared with other similar compounds, such as :

    Losartan: A well-known angiotensin II receptor antagonist used in the treatment of hypertension.

    Imidazole Derivatives: Compounds with similar imidazole cores, known for their broad range of biological activities.

    Tetrazole Derivatives: Compounds containing tetrazole rings, often studied for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKIKNQMNCWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675997
Record name 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165276-38-0
Record name 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.